Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]-
Description
Chemical Identity and Structural Features The compound "Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]-" (CAS: 99070-05-0) has the molecular formula C₁₀H₁₁BrN₂O₂S₂ and a molecular weight of 335.2 g/mol . Its IUPAC name is 4-bromo-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide, featuring:
- A 4-bromophenylsulfonamide core.
- A propenylamino-thioxomethyl group attached to the sulfonamide nitrogen.
Sulfonamides are known to interact with enzymes like carbonic anhydrase or bacterial dihydropteroate synthase, suggesting possible mechanistic pathways .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKJFUQHVLNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366696 | |
| Record name | Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-05-0 | |
| Record name | Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- typically involves multiple steps. One common method includes the bromination of benzenesulfonamide followed by the introduction of the propenylamino and thioxomethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Reactivity of the Bromine Substituent
The para-bromine atom participates in cross-coupling and substitution reactions:
-
Suzuki Coupling : Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives .
-
Nucleophilic Aromatic Substitution (NAS) : Activated by electron-withdrawing sulfonamide groups, enabling substitution with amines or alkoxides .
Key Reaction :
Sulfonamide Group Reactivity
The sulfonamide moiety exhibits:
-
Acid/Base Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, it cleaves to form sulfonic acid and amine byproducts .
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Stability in Physiological Conditions : Demonstrated moderate binding to human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding, indicating stability in biological systems .
Thiourea Moiety Reactivity
The thiourea-propenyl group displays:
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Metal Complexation : Coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) via sulfur and nitrogen atoms, forming stable chelates .
-
Oxidation : Reacts with H₂O₂ or O₂ to form urea derivatives, altering biological activity .
Propenylamino Group Reactivity
The allyl (propenyl) group undergoes:
-
Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dihalogenated products.
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Oxidation : Converts to epoxides or carbonyl compounds using oxidizing agents like KMnO₄ .
Table 1: Representative Reaction Conditions and Outcomes
Scientific Research Applications
Antidiabetic Properties
Research has indicated that sulfonamide derivatives, including those with bromine substitutions, may exhibit antidiabetic effects. A study on related compounds demonstrated that structural modifications can enhance their efficacy as insulin secretagogues or in modulating glucose metabolism. The presence of the sulfonamide group is crucial for biological activity, as it interacts with various enzymes involved in glucose regulation .
Anticancer Activity
The compound has been investigated for its potential in treating cancers associated with protein tyrosine kinase pathways. Patent literature suggests that cyclic compounds containing similar sulfonamide structures can be effective in targeting oncogenic processes, making them candidates for new anticancer therapies . The bromine atom's influence on the electronic properties of the molecule may enhance its interaction with biological targets.
Antimicrobial Activity
Benzenesulfonamide derivatives have shown promise as antimicrobial agents. Their mechanism often involves inhibition of bacterial enzymes, which is vital for their survival. The unique thioxomethyl group may contribute to increased potency against specific bacterial strains .
Herbicidal Properties
Some studies have pointed towards the herbicidal potential of sulfonamide derivatives. The structural similarity to known herbicides suggests that 4-bromo-N-[(2-propenylamino)thioxomethyl] could inhibit plant growth by disrupting metabolic pathways essential for plant development . This property opens avenues for developing environmentally friendly herbicides.
Crystal Structure Studies
The crystal structure of related compounds such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been elucidated using X-ray diffraction techniques, revealing insights into molecular geometry and bond lengths that are critical for understanding reactivity and interactions in biological systems . These studies emphasize the importance of the bromine atom's position and the sulfonamide functional group in determining the compound's properties.
Synthesis Methodologies
Recent advancements in synthetic methodologies have allowed for more efficient production of benzenesulfonamide derivatives. For instance, the synthesis involving in situ formation of isocyanates from carbamic chlorides demonstrates a streamlined approach to generating these compounds while maintaining high yields and purity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzenesulfonamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects: Halogen Position: The 4-bromo substitution in the target compound vs. Thioureido vs. Thiophene: The propenylamino-thioxomethyl group provides a planar thioureido structure for hydrogen bonding, whereas thiophene () introduces sulfur-mediated π-interactions .
Molecular Weight and Lipophilicity :
- Higher molecular weight compounds (e.g., , .5 g/mol) may face reduced bioavailability compared to the target compound (335.2 g/mol) .
- The allyl-thioureido group balances lipophilicity and solubility, critical for membrane permeability .
Propargyl-containing analogs () offer modularity for bioconjugation but may exhibit higher reactivity-related toxicity .
Biological Activity
Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- (CAS Number: 99070-05-0) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a complex structure, characterized by a sulfonamide group, bromine substitution, and a thioxomethyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C10H11BrN2O2S
- Molecular Weight : 335.23 g/mol
- Structural Characteristics : The presence of both a bromine atom and a thioxomethyl group suggests potential reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that benzenesulfonamides exhibit significant antimicrobial activity. A study assessing the efficacy of various benzenesulfonamide derivatives found that compounds with bromine substitutions had enhanced antibacterial properties against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth and replication.
Anticancer Activity
Benzenesulfonamide derivatives have also been investigated for their anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. The thioxomethyl group may play a role in enhancing the compound's interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound has been reported to inhibit certain enzymes associated with cancer and inflammatory diseases. For instance, it shows promise as an inhibitor of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Inhibition of this enzyme can lead to decreased tumor acidity and reduced tumor growth.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antibacterial activity of benzenesulfonamide derivatives.
- Methodology : Disk diffusion method was used to assess the effectiveness against various bacterial strains.
- Findings : The 4-bromo derivative showed superior activity against Staphylococcus aureus compared to other tested compounds.
- : The bromination enhances microbial inhibition, suggesting further exploration for therapeutic applications in infectious diseases.
-
Anticancer Activity Assessment
- Objective : To investigate the effects of benzenesulfonamide on cancer cell lines.
- Methodology : MTT assay was employed to measure cell viability post-treatment with varying concentrations of the compound.
- Findings : Significant reduction in viability was observed in breast cancer cell lines, correlating with increased apoptosis markers.
- : The compound demonstrates potential as a chemotherapeutic agent, warranting further investigation in vivo.
The biological activity of benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]-, is attributed to its ability to interact with specific enzymes and receptors within biological systems.
- Enzyme Interaction : The sulfonamide group mimics p-amino benzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase in bacteria.
- Cellular Pathway Modulation : The compound's structural features may facilitate binding to proteins involved in apoptosis and cell cycle regulation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrN2O2S |
| Molecular Weight | 335.23 g/mol |
| CAS Number | 99070-05-0 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Carbonic anhydrase |
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-N-[(2-propenylamino)thioxomethyl]benzenesulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include: (i) Bromination at the para position of benzenesulfonamide using under controlled temperature (0–5°C) to prevent over-bromination. (ii) Coupling the 4-bromo intermediate with a thiourea derivative (e.g., 2-propenyl isothiocyanate) in anhydrous DMF at 60–80°C, catalyzed by triethylamine. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization should include , , and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction is advised .
Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. After data collection (e.g., using a Bruker D8 VENTURE diffractometer), employ the SHELX system (e.g., SHELXL for refinement): (i) Use SHELXS for phase determination via direct methods. (ii) Refine positional and thermal parameters with SHELXL , applying restraints for disordered regions. (iii) Validate hydrogen-bonding networks using PLATON or Mercury . Visualization tools like ORTEP-3 or WinGX can generate publication-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed to predict supramolecular assembly?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., , ): (i) Identify donor-acceptor pairs using crystallographic data. (ii) Classify motifs as chains (C), rings (R), or self-assembled dimers (D) using software like TOPOS . (iii) Correlate motif persistence with solvent polarity (e.g., apolar solvents favor dimeric interactions). This approach aids in designing co-crystals for enhanced solubility or stability .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry optimizations?
- Methodological Answer : (i) Cross-validate DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. (ii) For torsional mismatches (e.g., propenyl group orientation), apply Hirshfeld surface analysis to assess crystal packing effects. (iii) Use SHELXL’s TWIN commands to model twinning or disorder if diffraction data shows high . Discrepancies >3σ may indicate lattice strain or solvent inclusion .
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?
- Methodological Answer : (i) Prepare the protein (PDB ID: 3LXE) in AutoDock Tools by removing water and adding polar hydrogens. (ii) Optimize ligand geometry using Avogadro (MMFF94 force field). (iii) Perform docking with AutoDock Vina , setting a search space (20 ų) around the active site. (iv) Analyze binding modes for sulfonamide-Zn²+ coordination and hydrophobic interactions with residues (e.g., Val121, Trp209). Validate with MD simulations (e.g., GROMACS ) to assess complex stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
